1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one
Overview
Description
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methoxy group at the 6th position and an ethanone group at the 1st position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position of the benzofuran ring.
Acylation: The ethanone group is introduced at the 1st position through an acylation reaction.
Common reagents used in these reactions include methanol for methoxylation and acyl chlorides or anhydrides for acylation. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and ethanone groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-1-benzofuran-5-yl)ethan-1-one: Similar structure but with the methoxy group at the 4th position.
1-(6-Methoxy-1-benzofuran-2-yl)ethan-1-one: Similar structure but with the ethanone group at the 2nd position.
Uniqueness
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one is unique due to the specific positioning of the methoxy and ethanone groups, which influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications and distinguishes it from other benzofuran derivatives.
Biological Activity
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one, a benzofuran derivative, has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran ring substituted with a methoxy group and an ethanone moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Benzofuran derivatives are known for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of several benzofuran derivatives, including this compound, on chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620), and renal cell carcinoma (Caki-1). The results demonstrated that the compound induced apoptosis in K562 cells, with an IC50 value of approximately 2.59 µM, indicating significant selective toxicity towards cancer cells compared to normal cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
K562 | 2.59 | Induces apoptosis |
PC3 | Not specified | Moderate toxicity |
SW620 | Not specified | Moderate toxicity |
Caki-1 | Not specified | Mild effect |
Antimicrobial Activity
Research shows that benzofuran derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains.
Case Study: Antimicrobial Efficacy
In antimicrobial studies, this compound exhibited moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against standard strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 - 64 |
Escherichia coli | Not active |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been studied. It was found to inhibit the release of proinflammatory cytokines such as interleukin-6 (IL-6) in K562 cells, suggesting a mechanism for reducing inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells by affecting cell cycle distribution and promoting pre-G1 phase accumulation.
- Cytokine Modulation : By inhibiting IL-6 release, the compound may modulate inflammatory pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural components. The presence of the methoxy group may enhance lipophilicity, facilitating better absorption and distribution within biological systems.
Properties
IUPAC Name |
1-(6-methoxy-1-benzofuran-5-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-5-8-3-4-14-10(8)6-11(9)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGNSKVBYJMLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493691 | |
Record name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63272-70-8 | |
Record name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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